molecular formula C10H9NO5 B1615455 3-{3-Nitro-4-methoxyphenyl}acrylic acid CAS No. 58435-22-6

3-{3-Nitro-4-methoxyphenyl}acrylic acid

Cat. No. B1615455
CAS RN: 58435-22-6
M. Wt: 223.18 g/mol
InChI Key: ZTPILCFVGFXZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-Nitro-4-methoxyphenyl}acrylic acid, also known as NMPPA, is a chemical compound that has gained attention in scientific research due to its unique properties.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, including those related to 3-{3-nitro-4-methoxyphenyl}acrylic acid, have been researched for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) investigated two synthetic acrylamide derivatives, including one with a 4-methoxyphenyl component, for their corrosion inhibition properties on copper in nitric acid solutions. They found that these compounds effectively inhibit corrosion, suggesting a potential application in protecting metals from acidic environments (Abu-Rayyan et al., 2022).

Chemical Synthesis and Reactions

Hirotani and Zen (1994) explored the reactions of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, leading to the formation of various organic compounds. This study indicates the potential of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in synthetic organic chemistry (Hirotani & Zen, 1994).

Catalysis and Hydrogenation

Campos et al. (2015) conducted research on the hydrogenation of nitro-compounds over rhodium catalysts supported on poly[acrylic acid]/Al2O3 composites. The study's findings highlight the potential use of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in catalysis, particularly in the selective hydrogenation of aromatic nitro-compounds (Campos et al., 2015).

Biological Activity and Drug Design

Obregón-Mendoza et al. (2018) investigated the biological activity of ether and ester trans-ferulic acid derivatives. Their study provides insights into the potential of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in the design and synthesis of new drugs, especially those targeting free radicals and tumor cells (Obregón-Mendoza et al., 2018).

Photoreactivity and Polymer Technology

Jensen et al. (2004) researched the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films, including those derived from poly(acrylic acid). This study suggests that 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives could be used in developing photoreactive materials, potentially for advanced polymer technologies (Jensen et al., 2004).

Micropatterns and Surface Chemistry

Ichinose et al. (1995) utilized 3-nitrophenoxycarbonyl groups to create micropatterns on a glass surface. Their work suggests applications in surface chemistry and material science for derivatives of 3-{3-nitro-4-methoxyphenyl}acrylic acid in creating specialized surfaces and micropatterns (Ichinose et al., 1995).

properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPILCFVGFXZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356327
Record name 3-{3-nitro-4-methoxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-Nitro-4-methoxyphenyl}acrylic acid

CAS RN

58435-22-6
Record name 3-{3-nitro-4-methoxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methoxy-3-nitro-benzaldehyde (compound of Example 5; 1.05 g, 5.79 mmol) and malonic acid (1.32 g, 1.27 mmol) were dissolved in pyridine (20 mL) under stirring and piperidine (1 mL) was added to the pyridine solution. The reaction mixture was heated at 75° C. to 80° C. for 3 h, after which the temperature was further increased to 120° C. and maintained at this temperature for 6 h. At the end of the reaction, pyridine was evaporated, followed by addition of aqueous HCl (1:1) to obtain pH ˜4. The solid obtained was filtered, washed with cold water and dried.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Reactant of Route 2
Reactant of Route 2
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Reactant of Route 3
Reactant of Route 3
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Reactant of Route 4
Reactant of Route 4
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Reactant of Route 5
Reactant of Route 5
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Reactant of Route 6
Reactant of Route 6
3-{3-Nitro-4-methoxyphenyl}acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.